molecular formula C10H8F3N3 B575616 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 182923-55-3

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B575616
CAS No.: 182923-55-3
M. Wt: 227.19
InChI Key: ATZQHBMKRKOPKS-UHFFFAOYSA-N
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Description

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with a phenyl group and a trifluoromethyl group, making it an interesting subject for research in medicinal chemistry, agrochemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the reaction of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with various reagents under specific conditions. One common method includes the use of microwave-assisted treatment with terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions . Another approach involves the use of Rhodium(II) acetate as a catalyst for [3+2] cycloaddition reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
  • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

Comparison: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to its amine group, which can participate in additional hydrogen bonding and other interactions compared to its analogs with hydroxyl or ketone groups. This difference can significantly affect its reactivity and biological activity .

Properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)8-6-9(14)16(15-8)7-4-2-1-3-5-7/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZQHBMKRKOPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655610
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182923-55-3
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Synthesis routes and methods I

Procedure details

4,4,4-Trifluoro-3-oxo-butyronitrile and phenylhydrazine were combined by the procedure of Example B11 to provide 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. 1H-NMR (400 MHz, DMSO-d6) δ 7.59-7.50 (m, 4 H), 7.42 (m, 1 H), 5.78 (s, 1 H), 5.73 (br s, 2 H).
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Synthesis routes and methods II

Procedure details

A mixture of 4,4,4-trifluoro-3-oxobutanenitrile (2.056 g, 15 mmol) and phenylhydrazine hydrochloride (2.169 g, 15 mmol) in EtOH was heated at 90° C. for 8 hours. The reaction was quchened with water, basified with saturated NaHCO3 solution, and extracted with CH2Cl2. Extracts were dried over MgSO4, concentrated under reduced pressure, and dried under vacuum to afford 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as yellow solid (3.089 g, 91%). 1H NMR (300 MHz, CDCl3) δ 7.54 (m, 5H), 5.85 (s, 1H), 3.95 (br, 2H); LC-MS (ESI) m/z 228 (M+H)+.
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2.056 g
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Synthesis routes and methods III

Procedure details

A mixture of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (2.93 g, 16 mmol) and phenylhydrazine (1.947 g, 18 mmol) in EtOH (15 mL) was heated at 95° C. for 8 hours. The reaction was quenched with water and extracted with CH2Cl2. Extracts were dried over MgSO4 and concentrated under reduced pressure. The crude product was purified by silica gel chromatography with 5-25% EtOAc/hexane as eluants to afford 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as a yellow solid (2.23 g, 66%). 1H NMR (300 MHz, CDCl3) δ 7.51 (m, 5H), 5.87 (s, 1H), 3.93 (br, 2H); LC-MS (ESI) m/z 228 (M+H)+.
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2.93 g
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Synthesis routes and methods IV

Procedure details

A mixture of 4,4,4-trifluoro-3-oxobutanenitrile (2.056 g, 15 mmol) and phenylhydrazine hydrochloride (2.169 g, 15 mmol) in EtOH was heated at 90° C. for 8 hours. The reaction was quenched with water, basified with saturated NaHCO3 solution, and extracted with CH2Cl2. Extracts were dried over MgSO4, concentrated under reduced pressure, and dried under vacuum to afford 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as yellow solid (3.089 g, 91%). 1H NMR (300 MHz, CDCl3) δ 7.54 (m, 5H), 5.85 (s, 1H), 3.95 (br, 2H); LC-MS (ESI) m/z 228 (M+H)+.
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2.056 g
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2.169 g
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